molecular formula C20H17NO4 B11319366 Methyl 3-{[(8-methyl-1-benzoxepin-4-yl)carbonyl]amino}benzoate

Methyl 3-{[(8-methyl-1-benzoxepin-4-yl)carbonyl]amino}benzoate

Cat. No.: B11319366
M. Wt: 335.4 g/mol
InChI Key: SPBVGGDSFMRBTJ-UHFFFAOYSA-N
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Description

Methyl 3-(8-methyl-1-benzoxepine-4-amido)benzoate is an organic compound that belongs to the class of benzoxepines. This compound is characterized by its unique structure, which includes a benzoxepine ring fused with a benzoate ester. It is of interest in various fields of scientific research due to its potential biological and chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 3-(8-methyl-1-benzoxepine-4-amido)benzoate typically involves multi-step organic reactions. One common method is the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds . This reaction involves the coupling of an aryl halide with an organoboron compound in the presence of a palladium catalyst.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process typically includes the use of automated reactors and stringent quality control measures to maintain consistency in the product.

Chemical Reactions Analysis

Types of Reactions

Methyl 3-(8-methyl-1-benzoxepine-4-amido)benzoate can undergo various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: This involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: This reaction involves the replacement of one functional group with another, often using nucleophiles or electrophiles under specific conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as sodium methoxide in methanol.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

Methyl 3-(8-methyl-1-benzoxepine-4-amido)benzoate has several applications in scientific research:

Mechanism of Action

The mechanism of action of methyl 3-(8-methyl-1-benzoxepine-4-amido)benzoate involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Methyl 3-(8-methyl-1-benzoxepine-4-amido)benzoate is unique due to its specific structural features, which confer distinct chemical and biological properties. Its benzoxepine ring system and benzoate ester moiety make it a versatile compound for various applications in research and industry.

Properties

Molecular Formula

C20H17NO4

Molecular Weight

335.4 g/mol

IUPAC Name

methyl 3-[(8-methyl-1-benzoxepine-4-carbonyl)amino]benzoate

InChI

InChI=1S/C20H17NO4/c1-13-6-7-14-11-15(8-9-25-18(14)10-13)19(22)21-17-5-3-4-16(12-17)20(23)24-2/h3-12H,1-2H3,(H,21,22)

InChI Key

SPBVGGDSFMRBTJ-UHFFFAOYSA-N

Canonical SMILES

CC1=CC2=C(C=C1)C=C(C=CO2)C(=O)NC3=CC=CC(=C3)C(=O)OC

Origin of Product

United States

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